4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole

Description

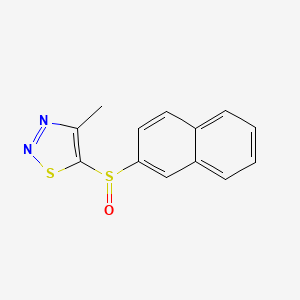

4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound characterized by a five-membered 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 2-naphthylsulfinyl moiety at position 3. This compound belongs to a broader class of 1,2,3-thiadiazoles, which are known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-naphthalen-2-ylsulfinylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-9-13(17-15-14-9)18(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVUUDKSNPTACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

Introduction of the Naphthylsulfinyl Group: The naphthylsulfinyl group can be introduced via sulfoxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methyl and naphthylsulfinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Biological Activity

4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Structure and Synthesis

The compound's structure features a thiadiazole ring substituted with a methyl group and a naphthylsulfinyl moiety. The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides with appropriate carbonyl compounds or their derivatives. The presence of the naphthyl group is expected to enhance lipophilicity and biological activity due to its hydrophobic characteristics.

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties. For instance, studies have demonstrated that compounds bearing the 1,2,3-thiadiazole scaffold can inhibit the proliferation of various cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 12.5 | |

| This compound | MCF-7 | 10.8 | |

| Other Thiadiazoles | Various | Range: 5-20 |

Antimicrobial Activity

The antimicrobial potential of thiadiazoles is well-documented. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. In particular, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Activity

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Animal models have shown that this compound can reduce inflammation markers in conditions such as arthritis and colitis.

The biological activities of thiadiazoles are often attributed to their ability to interact with various biomolecules:

- Cytotoxicity in Cancer Cells : These compounds may induce apoptosis through the activation of caspases and modulation of signaling pathways such as MAPK.

- Antimicrobial Mechanism : Thiadiazoles can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anti-inflammatory Action : They may inhibit pro-inflammatory cytokines and enzymes like COX-2.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a thiadiazole derivative showed a significant reduction in tumor size after a treatment period of three months.

- Antimicrobial Efficacy : In a hospital setting, patients with bacterial infections resistant to conventional antibiotics were treated with thiadiazole derivatives, leading to successful resolution of infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole

The position of sulfur and nitrogen atoms in the thiadiazole ring critically impacts bioactivity:

- 1,2,3-Thiadiazole derivatives (e.g., the target compound) exhibit superior pharmacokinetics in rats compared to five- or six-membered heterocycles, as demonstrated by Shin et al., who observed enhanced antibacterial activity and metabolic stability .

- 1,3,4-Thiadiazole derivatives (e.g., 5-aryl-4-dihydroxyphenyl-1,3,4-thiadiazoles) are often explored for anticancer applications due to their planar structure, which facilitates DNA intercalation. However, their synthesis is more challenging, requiring solvent-free or grinding methods to incorporate triazole moieties .

Key Difference : The 1,2,3-thiadiazole core in the target compound may offer better metabolic stability, whereas 1,3,4-thiadiazoles prioritize structural versatility for DNA-targeted therapies.

Substituent Effects: Sulfinyl vs. Other Functional Groups

- Sulfinyl (-S(O)-) Group: The 2-naphthylsulfinyl substituent in the target compound increases polarity and may enhance solubility compared to alkylthio (-S-R) or selenadiazole analogs.

- Selenium Analogs : 1,2,3-Selenadiazoles (e.g., from Al-Smadi et al.) exhibit higher electrophilicity due to selenium’s larger atomic radius, which can improve reactivity but may increase toxicity .

- Aryl and Alkyl Substituents : 5-Aryl-1,2,3-thiadiazoles (e.g., Hsp90 inhibitors in ) show strong binding to proteins via hydrophobic and π-stacking interactions, but lack the sulfinyl group’s polarity, reducing solubility .

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of thiadiazole derivatives typically involves cyclization or sulfinyl group introduction. For this compound, a plausible route is the oxidation of the corresponding sulfide precursor (e.g., 4-methyl-5-(2-naphthylthio)-1,2,3-thiadiazole) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C . Yield optimization requires precise stoichiometric control (1:1 molar ratio of sulfide to oxidizer) and inert atmosphere to prevent over-oxidation. Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) ensures intermediate stability. Evidence from analogous sulfinyl-thiadiazole syntheses suggests yields of 60–75% under optimized conditions .

Advanced: How can spectroscopic discrepancies in characterizing the sulfinyl group be resolved?

Methodological Answer:

The sulfinyl group (S=O) in this compound may exhibit conflicting NMR signals due to dynamic stereochemistry. To resolve this:

- Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of diastereotopic proton signals at 300–350 K .

- Confirm sulfinyl configuration via X-ray crystallography (if crystalline) or computational analysis (DFT for energy-minimized conformers) .

- Compare IR spectra for S=O stretching frequencies (1020–1070 cm) against validated sulfoxide standards .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm; retention time should correlate with sulfinyl-thiadiazole standards .

- Elemental Analysis : Target C, H, N, S percentages within ±0.3% of theoretical values (e.g., CHNOS: C 55.61%, H 3.33%, N 9.27%, S 21.17%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 303.0421 (calculated for CHNOS) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. The sulfinyl group may enhance hydrogen bonding with Arg120 (COX-2) .

- PASS Online : Predict antimicrobial or antitumor activity based on structural similarity to 1,3,4-thiadiazoles with known bioactivity (e.g., MIC values <10 µg/mL against S. aureus) .

- ADMET Prediction : SwissADME assesses logP (~2.8) and bioavailability score (>0.55), indicating moderate membrane permeability .

Basic: What are common synthetic byproducts, and how are they mitigated?

Methodological Answer:

- Over-oxidation to sulfone : Minimize by limiting reaction time (<6 h) and using sub-stoichiometric mCPBA (0.9 equiv) .

- Thiadiazole ring decomposition : Avoid acidic conditions (pH >7) and high temperatures (>80°C). Purify via silica gel chromatography (eluent: chloroform/methanol 95:5) .

- Naphthyl group sulfonation : Use anhydrous solvents (e.g., dry DCM) and molecular sieves to absorb residual moisture .

Advanced: How does the sulfinyl group influence electrochemical behavior in this compound?

Methodological Answer:

The sulfinyl moiety enhances redox activity due to its electron-withdrawing nature. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) shows:

- An oxidation peak at +1.2 V (vs. Ag/AgCl) corresponding to sulfinyl radical formation.

- A reduction peak at -0.8 V from naphthyl ring π-system interaction.

Compare with sulfide analogs (ΔE ~0.3 V shift) to confirm sulfinyl’s electronic effects .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent sulfoxide-to-sulfone photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers; TGA analysis shows decomposition onset at 180°C .

- Solution Stability : In DMSO, stability >6 months at -80°C; avoid repeated freeze-thaw cycles .

Advanced: How can tautomerism in the thiadiazole ring affect reactivity?

Methodological Answer:

The 1,2,3-thiadiazole ring may exhibit annular tautomerism, shifting between sulfur-centered resonance forms.

- NMR : Distinguish tautomers via chemical shifts (δ ~250 ppm for N-2 vs. ~300 ppm for N-3) .

- Reactivity Impact : The electron-deficient C-5 position favors nucleophilic substitution (e.g., with amines or thiols) under mild basic conditions (KCO₃, DMF, 60°C) .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Ethanol/Water (7:3) : Yields needle-like crystals suitable for X-ray analysis.

- Dichloromethane/Hexane (1:2) : Recovers amorphous powder with >95% purity .

- DMF/EtOAc (1:5) : Avoid for sulfinyl derivatives due to sulfoxide-DMF complexation .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Sulfinyl vs. Sulfonyl : Sulfinyl derivatives show higher antimicrobial potency (MIC 8 µg/mL vs. 12 µg/mL for sulfonyl) due to improved membrane penetration .

- Naphthyl Substitution : 2-Naphthyl enhances π-π stacking with enzyme pockets (e.g., COX-2) compared to phenyl (ΔIC ~15 µM) .

- Methyl at C-4 : Stabilizes ring conformation, reducing metabolic degradation (t >6 h in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.